Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

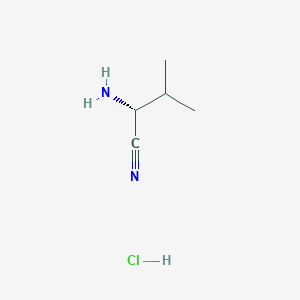

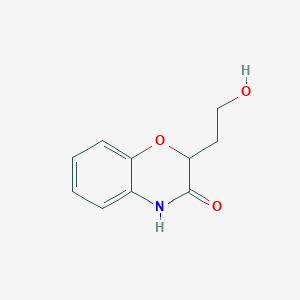

“Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate” includes a thiophene ring and an isoxazole ring . Thiophene is a five-membered ring made up of one sulfur atom , while isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has focused on developing innovative synthesis methods for related thiophene derivatives. For example, the Gewald reaction under organocatalyzed conditions facilitates the formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing efficient room-temperature synthesis processes that might be applicable to derivatives like "Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate" (Abaee & Cheraghi, 2013).

Functional Material Development : Thiophene-based compounds have been evaluated for their utility in constructing conductive materials. The synthesis of cyclopentadithiophene-benzoic acid copolymers as conductive binders for lithium-ion batteries highlights the potential of thiophene derivatives in enhancing the performance and stability of energy storage devices, suggesting similar applications for "Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate" (Wang et al., 2017).

Luminescence and Sensory Applications : Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate efficient luminescence sensing capabilities for environmental contaminants. This underscores the potential of thiophene derivatives in creating sensitive and selective sensors for detecting hazardous substances (Zhao et al., 2017).

Biological and Pharmaceutical Investigations

Antimicrobial and Antioxidant Studies : Thiophene derivatives have shown promising antimicrobial and antioxidant properties, suggesting that "Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate" could potentially possess similar biological activities. Research into the synthesis of lignan conjugates via cyclopropanation reveals compounds with significant antibacterial, antifungal, and antioxidant capabilities (Raghavendra et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Thiophene and isoxazole derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets . .

Mode of Action

Thiophene and isoxazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene and isoxazole derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .

Result of Action

Thiophene and isoxazole derivatives are known to have a variety of effects, depending on their specific structures and targets .

properties

IUPAC Name |

methyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-18-13(17)8-4-5-20-12(8)14-11(16)9-6-10(19-15-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBAADHXNFDOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide](/img/structure/B2569042.png)

![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)

![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)